4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide
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Overview
Description
4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
One area of research has focused on the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors, which have shown antitumor activities against human gastric carcinoma cell lines. These compounds are synthesized through a multi-step reaction, demonstrating significant inhibitory activities comparable to Sorafenib, a known cancer treatment (Y. Zhu, 2015).
Antibacterial Activity
Another study explored the microwave-assisted synthesis of new derivatives from a similar chemical backbone for their antibacterial activity. These compounds have shown moderate activity against both gram-positive and gram-negative bacterial strains, indicating their potential as antibacterial agents (N. Darekar et al., 2020).
Antiviral and Antimycobacterial Activities
Compounds structurally related to 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide have been designed and synthesized for their potential antiviral activities against human rhinovirus, showcasing a new class of inhibitors with promising results (C. Hamdouchi et al., 1999). Additionally, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimycobacterial activity, highlighting their potential in treating mycobacterial infections (B. Sathe et al., 2011).
Anti-inflammatory and Analgesic Activities
Research has also focused on synthesizing 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their derivatives for their antiarthritic and analgesic activities. These studies have found several analogues more potent than phenylbutazone and indomethacin, with one compound undergoing clinical trials as an antiarthritic drug (T. Sharpe et al., 1985).
Antipsychotic Properties
Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been evaluated for their potential as antipsychotic agents. These compounds have shown to inhibit conditioned avoidance responding in rats and monkeys without eliciting dystonic movements, a common side effect of available antipsychotic drugs (L D Wise et al., 1987).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds with different targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many 1,2,4-triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a fluorophenyl group in this compound could potentially influence its pharmacokinetic properties .
Result of Action
Based on the biological activities associated with 1,2,4-triazoles, it could potentially have a range of effects depending on the target it interacts with .
Properties
IUPAC Name |
4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZWQHNDDYWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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